![molecular formula C22H20N4OS B2439528 1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-methoxyphenyl)piperidine-4-carboxamide CAS No. 1115970-79-0](/img/structure/B2439528.png)
1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-methoxyphenyl)piperidine-4-carboxamide” is a type of 1,3,4-oxadiazole derivative . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . This process can yield up to 94% of the desired product .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, such as the compound , is characterized by the presence of one oxygen and two nitrogen atoms in a five-membered ring . This structure is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo a variety of chemical reactions. For instance, they can improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition .
Physical And Chemical Properties Analysis
The compound is described as a yellow powder with a melting point of 270–272°C . Its IR spectrum shows peaks at 3064.89 cm−1 (CH arom), 2742.76 cm−1 (CH aliph), 1614.42 cm−1 (C=O), 1539.29 cm−1 (C=N), 1292.24 cm−1 (C–O–C asymm), 1018.41 cm−1 (C–O–C symm), 796.53 cm−1 (CH), and 567.07 cm−1 (C–Cl) .
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
- 1,3,4-Oxadiazole bearing compounds, including those with piperidine sulfonyl benzyl sulfides, have been a focus for researchers due to their biological activities. A series of these compounds were synthesized and structurally elucidated using modern spectroscopic techniques (Khalid et al., 2016).
Biological Activities and Evaluation
- These compounds have been screened for biological activities, such as their interaction with butyrylcholinesterase (BChE) enzyme. Molecular docking studies were performed to assess ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein (Khalid et al., 2016).
- Synthesized compounds were also screened for antimicrobial activities, exhibiting moderate to strong activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Crystal Structure and DFT Calculations
- Studies on the crystal structure, molecular conformation, and computational density functional theory (DFT) calculations of similar compounds revealed insights into the reactive sites for electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).
Anticancer Agent Evaluation
- Compounds with piperidine-4-carboxylic acid ethyl ester and 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain compounds showed strong anticancer potential, indicating their therapeutic usefulness in this field (Rehman et al., 2018).
Antibacterial Potential
- Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds showed significant activity against various bacterial strains (Iqbal et al., 2017).
Potential Drug Candidates for Alzheimer’s Disease
- A series of new N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, contributing to potential therapeutic use in Alzheimer's disease (Rehman et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-3-14-26-20(17-10-6-4-7-11-17)24-25-22(26)28-15-19-16(2)27-21(23-19)18-12-8-5-9-13-18/h3-13H,1,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKVJKJUDEYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NN=C(N3CC=C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

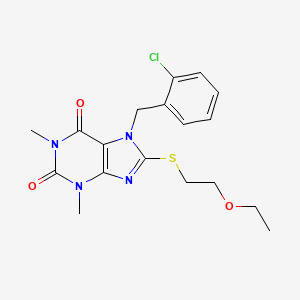
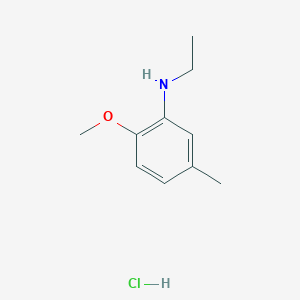
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)
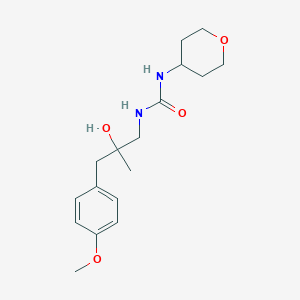
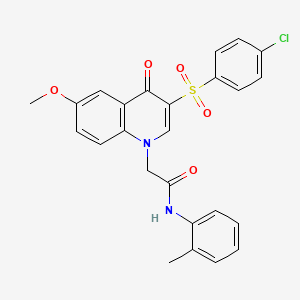
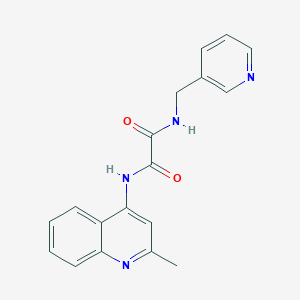
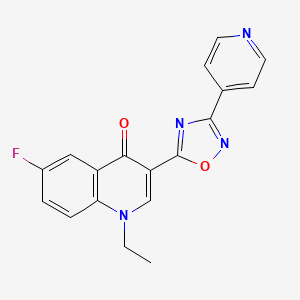
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)
![Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2439459.png)
![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)
![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

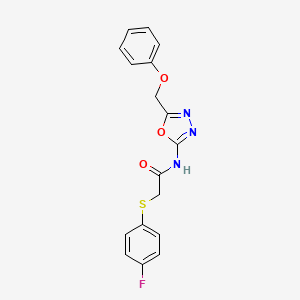
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)